5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid 5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 131052-68-1
VCID: VC7785562
InChI: InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O
Molecular Formula: C11H15NO4S
Molecular Weight: 257.3

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid

CAS No.: 131052-68-1

Cat. No.: VC7785562

Molecular Formula: C11H15NO4S

Molecular Weight: 257.3

* For research use only. Not for human or veterinary use.

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid - 131052-68-1

Specification

CAS No. 131052-68-1
Molecular Formula C11H15NO4S
Molecular Weight 257.3
IUPAC Name 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14)
Standard InChI Key VJWRWJGBMRLBDV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid has the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.3 g/mol . The IUPAC name, 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid, reflects its three primary components:

  • A thiophene ring (C₄H₃S) providing aromaticity and π-conjugation.

  • A Boc-protected methylamino group (-N(CH₃)C(O)OC(CH₃)₃) at the 5-position, offering steric protection for the amine.

  • A carboxylic acid moiety (-COOH) at the 2-position, enabling hydrogen bonding and salt formation .

The SMILES notation CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O confirms the connectivity, while the InChIKey VJWRWJGBMRLBDV-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄S
Molecular Weight257.3 g/mol
CAS Registry Number131052-68-1
PubChem CID15079360
Topological Polar Surface87.7 Ų

Synthetic Methodologies

Table 2: Representative Synthetic Conditions

StepReagentsTemperatureYield
MethylationCH₃I, K₂CO₃, DMF25°C78%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂0°C → RT85%

Applications in Medicinal Chemistry

Role as a Peptidomimetic Building Block

The compound’s carboxylic acid and protected amine functionalities make it ideal for synthesizing peptidomimetics. Key applications include:

  • Enzyme Inhibitors: The thiophene ring mimics phenyl groups in protease active sites, while the Boc group allows controlled deprotection during solid-phase peptide synthesis .

  • Kinase Targeting: Derivatives have shown preliminary activity against tyrosine kinases in cancer cell assays, though exact mechanisms remain under investigation .

Material Science Applications

In polymer chemistry, the compound serves as a monomer for conductive polymers. Its thiophene core facilitates electron delocalization, while the Boc group enhances solubility in organic solvents during processing .

ConditionStability Duration
-20°C, argon24 months
4°C, desiccated6 months
RT, ambient light2 weeks

Challenges and Limitations

Purification Difficulties

Chromatographic purification is complicated by the compound’s tendency to form aggregates in nonpolar solvents. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is recommended for >95% purity .

Scalability Issues

Future Research Directions

  • Alternative Protecting Groups: Investigating photolabile or enzymatically cleavable groups to replace Boc for biomedical applications.

  • Crystallography Studies: Resolving 3D structures to guide computational drug design.

  • Green Chemistry Approaches: Developing solvent-free reactions to enhance sustainability .

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